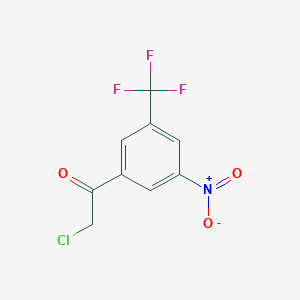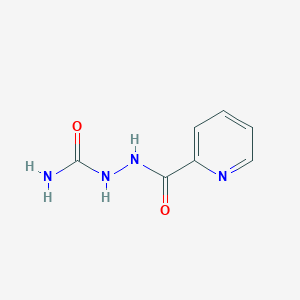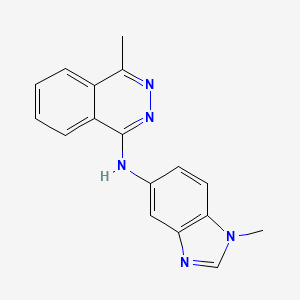![molecular formula C26H29N3O3S B12451313 1-(9H-carbazol-9-yl)-3-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}propan-2-ol](/img/structure/B12451313.png)
1-(9H-carbazol-9-yl)-3-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(9H-carbazol-9-yl)-3-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}propan-2-ol is a complex organic compound that features a carbazole moiety, a piperazine ring, and a sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-carbazol-9-yl)-3-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}propan-2-ol typically involves multiple steps:
Formation of the Carbazole Moiety: The carbazole structure can be synthesized through a series of cyclization reactions starting from aniline derivatives.
Piperazine Ring Formation: The piperazine ring is often introduced through nucleophilic substitution reactions involving ethylene diamine and appropriate halogenated compounds.
Final Coupling: The final step involves coupling the carbazole and piperazine derivatives through a propanol linker, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
1-(9H-carbazol-9-yl)-3-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}propan-2-ol can undergo various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and appropriate bases.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted piperazine derivatives.
科学的研究の応用
1-(9H-carbazol-9-yl)-3-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 1-(9H-carbazol-9-yl)-3-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}propan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the carbazole and piperazine moieties.
Pathways Involved: The compound may modulate signaling pathways by binding to receptors or inhibiting enzymes, leading to changes in cellular function.
類似化合物との比較
Similar Compounds
- 1-(4-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)piperazin-1-yl)-3-(3-bromo-9H-carbazol-9-yl)propan-2-ol
- 2-(9H-Carbazol-9-yl)ethyl acrylate
- 4,4’-Bis(9H-carbazol-9-yl)biphenyl
- 2-(9H-Carbazol-9-yl)ethanol
Uniqueness
1-(9H-carbazol-9-yl)-3-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}propan-2-ol is unique due to its combination of a carbazole moiety, a piperazine ring, and a sulfonyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
特性
分子式 |
C26H29N3O3S |
|---|---|
分子量 |
463.6 g/mol |
IUPAC名 |
1-carbazol-9-yl-3-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C26H29N3O3S/c1-20-10-12-22(13-11-20)33(31,32)28-16-14-27(15-17-28)18-21(30)19-29-25-8-4-2-6-23(25)24-7-3-5-9-26(24)29/h2-13,21,30H,14-19H2,1H3 |
InChIキー |
TWDRSFCUCFTUHC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Benzothiazolyl)-2,4-dihydro-4-[1-(4-morpholinyl)ethylidene]-5-propyl-3H-pyrazol-3-one](/img/structure/B12451245.png)

![N-benzyl-2-({N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B12451267.png)
![1-[3-ethyl-5-hydroxy-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone](/img/structure/B12451273.png)
![N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B12451286.png)

![N-[6-(Pyridin-4-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12451301.png)
![(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-bromophenyl)methanone](/img/structure/B12451307.png)
![3-bromo-N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B12451308.png)
![2-[(3Z)-3-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12451314.png)
![2,4-dichloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide](/img/structure/B12451315.png)

![N-[(1E)-[(2-Chlorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide](/img/structure/B12451322.png)
